Structural Differentiation: Unique 3,4,7-Trimethyl Substitution Pattern
The target compound possesses a unique 3,4,7-trimethyl substitution pattern on the benzofuran core, which is a specific, non-generic structural feature. This contrasts with the most common comparator, benzofuran-2-carboxylic acid (CAS 496-41-3), which has no substituents, and with other mono- or di-methylated analogs. The presence of methyl groups at these specific positions (C3, C4, C7) alters the molecular shape and electronic distribution, which is a critical determinant for scaffold-oriented synthesis and patentability [1]. Quantitative data on the exact impact of this substitution pattern is not publicly available for this specific compound; however, the structural uniqueness is quantifiable by its distinct InChIKey (RCCSQBNWYYICDI-UHFFFAOYSA-N) and its listing in specialized building block databases, which curate compounds based on structural novelty [2][3].
| Evidence Dimension | Structural Uniqueness (Substitution Pattern) |
|---|---|
| Target Compound Data | 3,4,7-trimethyl substitution (InChIKey: RCCSQBNWYYICDI-UHFFFAOYSA-N) |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (CAS 496-41-3), no substituents |
| Quantified Difference | Qualitative difference; three methyl groups at specific positions create a unique chemical space. |
| Conditions | Structural comparison based on chemical structure and database curation |
Why This Matters
This structural uniqueness is a primary differentiator for procurement, as it dictates the compound's specific utility as a building block for generating novel, patentable chemical entities.
- [1] Chem-Space. (n.d.). 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid (CSSB00000744851) - Product Page. View Source
- [2] PubChem. (n.d.). 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid. PubChem Compound Summary. View Source
- [3] Chembase. (n.d.). 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid (Chembase ID: 263310). View Source
